molecular formula C18H16FN3O B2585296 2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine CAS No. 1280977-50-5

2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine

Cat. No.: B2585296
CAS No.: 1280977-50-5
M. Wt: 309.344
InChI Key: RBTYDJXFZTTXEN-UHFFFAOYSA-N
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Description

2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can then be further modified to introduce the fluorine and pyridine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-9H-pyrido[3,4-b]indole: Another indole derivative with similar structural features.

    1-methyl-2,3,4,9-tetrahydro-1H-β-carboline-1,3-dicarboxylic acid: A related compound with a similar indole core but different functional groups.

Uniqueness

2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine is unique due to the presence of the fluorine atom and the specific arrangement of its functional groups. This unique structure can result in distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

(2-fluoropyridin-4-yl)-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-11-17-14(13-4-2-3-5-15(13)21-17)7-9-22(11)18(23)12-6-8-20-16(19)10-12/h2-6,8,10-11,21H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTYDJXFZTTXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=CC(=NC=C3)F)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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